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Cat. No.: B12370502

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity of (S)-Zovegalisib (RLY-2608), a
first-in-class, orally active, allosteric, and mutant-selective inhibitor of the p110a catalytic
subunit of phosphoinositide 3-kinase (PI3Ka), encoded by the PIK3CA gene. As oncogenic
mutations in PIK3CA are highly prevalent in various solid tumors, particularly in hormone
receptor-positive (HR+) breast cancer, isoform- and mutant-selective inhibition presents a
promising therapeutic strategy to mitigate toxicities associated with wild-type PI3Ka inhibition,
such as hyperglycemia.[1][2][3] This document provides a comprehensive overview of the
guantitative selectivity data, detailed experimental methodologies, and relevant biological
pathways associated with (S)-Zovegalisib.

Data Presentation: Quantitative Selectivity of (S)-
Zovegalisib

The selectivity of (S)-Zovegalisib has been characterized through extensive biochemical and
cellular assays. The following tables summarize the key quantitative data, demonstrating its
preferential inhibition of major PIK3CA hotspot mutations over the wild-type (WT) enzyme and
other PI3K isoforms.

Table 1: Biochemical Potency and Selectivity of (S)-Zovegalisib against PIK3CA Variants
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Target (S)-Zovegalisib IC50 (nM) Selectivity vs. WT PI3Ka
PIK3CA H1047R (Kinase

_ <10 8-12x
Domain)
PIK3CA E545K (Helical

_ <10 8-12x
Domain)
PIK3CA E542K (Helical

_ <10 8-12x
Domain)
PIK3CAWT ~50 1x

Data are estimated from published biochemical assay results.[4][5]

Table 2: Isoform Selectivity of (S)-Zovegalisib

PI3K Isoform

(S)-Zovegalisib Fold Selectivity vs.
PIK3CA mutants

PI3Kp >1000x
PI3K& >1000x
PI3Ky >1000x

(S)-Zovegalisib demonstrates high selectivity for the a-isoform over other class | PI3K

isoforms.[4]

Table 3: Kinome-wide Selectivity Profile of (S)-Zovegalisib

Parameter Result

Kinases Screened 322

Concentration of (S)-Zovegalisib 10 uM

Kinases with >50% Inhibition PI3Ka
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Kinome scan data reveals that (S)-Zovegalisib is a highly selective inhibitor, with minimal off-
target activity against a broad panel of kinases.[1][4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of (S)-
Zovegalisib's selectivity.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-Zovegalisib
against wild-type and mutant PI3Ka, as well as other PI3K isoforms.

Materials:

Recombinant full-length PI3Ka (WT, H1047R, E542K, E545K), PI3K[3, PI3Kd, and PI3Ky
enzymes.

e (S)-Zovegalisib.

e ATP.

e PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate.

e Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCI2, 1 mM EGTA, 0.01% CHAPS).
o ADP-GIlo™ Kinase Assay Kit (Promega) or similar.

Procedure:

Prepare serial dilutions of (S)-Zovegalisib in DMSO and then dilute in assay buffer.

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

Add the respective PI3K enzyme to the wells and incubate for a predetermined period (e.qg.,
15 minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
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Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™
reagent, which correlates with kinase activity.

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

Calculate the IC50 values using a four-parameter logistic regression model.

Cellular pAKT HTRF Assay

Objective: To assess the cellular potency and selectivity of (S)-Zovegalisib by measuring the

inhibition of phosphorylated AKT (pAKT), a downstream effector of PI3K signaling.

Materials:

Isogenic MCF10A cell lines expressing WT or mutant PIK3CA (H1047R, E545K, E542K).
Breast cancer cell lines with endogenous PIK3CA mutations (e.g., T47D, MCF7).

Cell culture medium and supplements.

(S)-Zovegalisib.

Lysis buffer.

HTRF® (Homogeneous Time-Resolved Fluorescence) pAKT (Ser473) assay kit (e.g., from
Revvity).[1][6]

Procedure (Two-Plate Protocol):

Seed the isogenic MCF10A or breast cancer cell lines into 96-well cell culture plates and
culture overnight.

Treat the cells with a serial dilution of (S)-Zovegalisib or DMSO for a specified duration
(e.g., 2 hours).

Aspirate the culture medium and lyse the cells by adding the HTRF lysis buffer.
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 Incubate the plate at room temperature with gentle shaking to ensure complete lysis.
o Transfer the cell lysates to a 384-well low-volume detection plate.

o Add the HTRF pAKT detection reagents (Europium cryptate-labeled anti-pAKT(Ser473)
antibody and XL665-labeled anti-total AKT antibody) to the wells.

 Incubate the plate in the dark at room temperature for the recommended time (e.g., 4 hours
to overnight).

e Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665
nm and 620 nm.

e Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of pAKT inhibition
against the logarithm of the inhibitor concentration to determine the cellular IC50.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of (S)-Zovegalisib in mouse models bearing
human tumors with PIK3CA mutations.

Materials:

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

PIK3CA-mutant human cancer cell lines (e.g., MCF7 [E545K], T47D [H1047R], or patient-
derived xenograft models).

Matrigel or other appropriate vehicle for cell injection.

(S)-Zovegalisib formulated for oral administration.

Calipers for tumor measurement.
Procedure:
e Culture the selected cancer cell line to the desired confluence.

» Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.
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e Subcutaneously implant the cell suspension into the flank of the immunocompromised mice.

e Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200
mm3), randomize the animals into treatment and control groups.

» Administer (S)-Zovegalisib orally at various dose levels and schedules (e.g., once or twice
daily). The control group receives the vehicle.

e Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume
can be calculated using the formula: (Length x Width?) / 2.

e Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic biomarker analysis).

e Plot the mean tumor volume over time for each treatment group to assess anti-tumor
efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PISK/AKT/mTOR
signaling pathway and a typical experimental workflow for evaluating (S)-Zovegalisib.
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Caption: PISBK/AKT/mTOR Signaling Pathway and the inhibitory action of (S)-Zovegalisib.
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Experimental Workflow for (S)-Zovegalisib Evaluation
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Caption: A generalized workflow for the preclinical evaluation of (S)-Zovegalisib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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